molecular formula C42H60N6O7 B8195936 SW2_110A

SW2_110A

Cat. No.: B8195936
M. Wt: 761.0 g/mol
InChI Key: HEDLPSLAOJYDMT-GUKRFWIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SW2_110A is a cell-permeable, selective inhibitor of the chromobox homolog protein CBX8. It binds to the N-terminal chromodomain of CBX8 with a dissociation constant (Kd) of 800 nM. This compound is particularly notable for its high selectivity, being five times more selective for CBX8 than other CBX enantiomers .

Preparation Methods

The synthetic routes and reaction conditions for SW2_110A are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of amide bonds and the incorporation of various functional groups to achieve the desired selectivity and permeability . Industrial production methods are likely to involve similar synthetic routes but optimized for scale, yield, and purity.

Chemical Reactions Analysis

SW2_110A undergoes several types of chemical reactions, including:

The major products formed from these reactions are intermediates that eventually lead to the final compound, this compound.

Scientific Research Applications

SW2_110A has a wide range of scientific research applications:

Mechanism of Action

SW2_110A exerts its effects by selectively inhibiting the chromodomain of CBX8. This inhibition prevents CBX8 from associating with chromatin, thereby affecting the expression of target genes such as HOXA9. The molecular targets involved include the N-terminal chromodomain of CBX8, and the pathways affected are those related to chromatin remodeling and gene expression .

Properties

IUPAC Name

N-[(1S)-1-cyclopentyl-2-[[(2R,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H60N6O7/c1-6-26-43-39(51)35(28-49)45-40(52)34(21-15-16-27-48(8-3)9-4)44-41(53)36(29(5)7-2)46-42(54)37(30-17-13-14-18-30)47-38(50)31-22-24-33(25-23-31)55-32-19-11-10-12-20-32/h1,10-12,19-20,22-25,29-30,34-37,49H,7-9,13-18,21,26-28H2,2-5H3,(H,43,51)(H,44,53)(H,45,52)(H,46,54)(H,47,50)/t29-,34-,35-,36+,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDLPSLAOJYDMT-GUKRFWIHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN(CC)CC)C(=O)NC(CO)C(=O)NCC#C)NC(=O)C(C1CCCC1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@@H](CCCCN(CC)CC)C(=O)N[C@@H](CO)C(=O)NCC#C)NC(=O)[C@H](C1CCCC1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60N6O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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